molecular formula C19H17BrN2O3 B2999251 Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 477867-22-4

Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Cat. No.: B2999251
CAS No.: 477867-22-4
M. Wt: 401.26
InChI Key: CEQPDYMVXMLBRY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative characterized by a bicyclic scaffold with a 4-bromophenyl substituent at position 4, a hydroxyl group at position 6, and a phenyl group at position 2. This compound belongs to the Biginelli reaction product family, synthesized via cyclocondensation of β-keto esters, aldehydes, and urea/thiourea derivatives . Its structure has been validated by NMR spectroscopy and X-ray crystallography in related analogs, confirming the tetrahydropyrimidine ring puckering and substituent orientations .

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQPDYMVXMLBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS: 477867-22-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, including the Biginelli reaction, which combines aldehydes, β-keto esters, and urea or thiourea under acidic conditions. The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, confirming its structure and purity.

2. Biological Activity

The biological activity of this compound has been primarily evaluated in the context of its potential as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of acetylcholine levels in the nervous system, making them significant targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.

2.1 Cholinesterase Inhibition

Recent studies indicate that this compound exhibits moderate inhibitory activity against AChE and BChE. The inhibition of these enzymes can enhance acetylcholine availability in synaptic clefts, potentially alleviating symptoms associated with cholinergic deficits.

Table 1: Inhibitory Activity Against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
Ethyl 4-(4-bromophenyl)-6-hydroxy-2-phenyl...12.515.0
Standard Inhibitor (Donepezil)0.10.3

The mechanism by which this compound inhibits cholinesterases involves competitive binding to the active site of these enzymes. This prevents the hydrolysis of acetylcholine, thereby increasing its concentration and prolonging its action at cholinergic synapses.

4.1 Neuroprotective Effects

In vitro studies have demonstrated that this compound possesses neuroprotective properties against oxidative stress-induced neuronal damage. For instance, a study showed that treatment with this compound reduced cell death in neuronal cell cultures exposed to hydrogen peroxide.

4.2 Antimicrobial Activity

Preliminary screening for antimicrobial activity revealed that this compound exhibits mild to moderate effects against various strains of bacteria, including both gram-positive and gram-negative bacteria. The results suggest potential applications as an antimicrobial agent.

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

5. Conclusion

This compound demonstrates promising biological activities, particularly as a cholinesterase inhibitor with potential neuroprotective effects. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.

Comparison with Similar Compounds

Positional Isomers and Halogen Substituent Variations

Key Analogs :

  • Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate (CAS 295344-60-4): A positional isomer with bromine at the meta position. The meta-substitution reduces steric hindrance compared to the para isomer but may weaken intermolecular halogen bonding in crystal packing .

Data Table 1: Substituent Effects on Physical Properties

Compound Substituent (Position 4) Molecular Weight (g/mol) LogP* Melting Point (°C)
Target compound 4-Bromophenyl 401.26 3.8 180–182 (est.)
3-Bromophenyl isomer 3-Bromophenyl 401.26 3.7 175–177 (est.)
4-Chlorophenyl analog 4-Chlorophenyl 356.80 3.2 168–170
4-Fluorophenyl analog 4-Fluorophenyl 340.36 2.9 155–157

Functional Group Modifications

Hydroxyl vs. Thioxo/Methylsulfanyl Groups :

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Replacement of the hydroxyl group with a thioxo (S=O) group increases hydrophobicity (higher LogP) and alters hydrogen-bonding capacity, affecting crystal packing and solubility .

Electron-Donating vs. Electron-Withdrawing Groups :

  • Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate : Trifluoromethyl groups enhance lipophilicity and metabolic stability, making this analog more suited for pharmacokinetic optimization compared to the brominated derivative .

Structural and Crystallographic Insights

X-ray studies of analogs reveal:

  • Ring Puckering : The tetrahydropyrimidine ring adopts a sofa conformation (C4 atom displaced from the mean plane) in the target compound’s analogs, with puckering amplitudes (q) ranging from 0.42–0.58 Å, influenced by substituent bulk .
  • Intermolecular Interactions : Bromine participates in halogen bonding (C–Br···O/N) in crystal lattices, stabilizing the structure. For example, in the 3-bromophenyl isomer, Br···O interactions (3.15 Å) contribute to a layered packing motif , whereas methoxy groups form C–H···O hydrogen bonds .

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